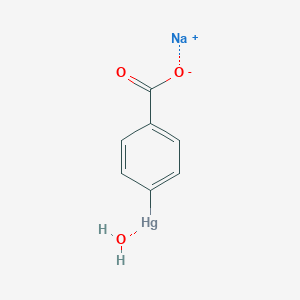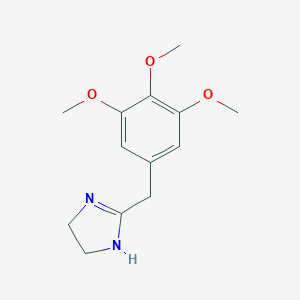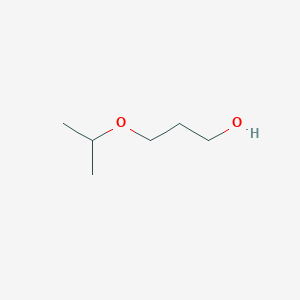
Terbium(III) nitrate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium(III) nitrate hexahydrate: is an inorganic chemical compound, a salt of terbium and nitric acid, with the chemical formula Tb(NO₃)₃·6H₂O . It crystallizes as triclinic colorless crystals and is known for its luminescent properties, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dissolution Method: Terbium(III) nitrate hexahydrate can be prepared by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid and hydrogen peroxide solution.
Reaction with Nitric Acid: Another method involves reacting terbium(III) oxide with nitric acid, followed by crystallization and drying the crystals with 45-55% sulfuric acid to obtain the hexahydrate form.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Terbium(III) nitrate hexahydrate can act as an oxidizing agent and react with reducing agents.
Substitution: It can undergo substitution reactions, forming various terbium compounds.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve reducing agents and may occur under controlled temperature and pressure conditions.
Substitution Reactions: Often involve other metal salts or organic ligands under specific solvent conditions.
Major Products Formed:
Terbium Carbonates: Reaction with ammonium bicarbonate produces terbium carbonates.
Terbium Phosphates: Reaction with diammonium hydrogen phosphate yields terbium phosphates.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Luminescence:
- Terbium(III) nitrate hexahydrate exhibits luminescence properties due to the electronic transitions within the terbium ion. When irradiated by ultraviolet light, it emits green fluorescence, which is utilized in various sensor applications .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
- Europium(III) nitrate hexahydrate
- Dysprosium(III) nitrate hydrate
- Ytterbium(III) nitrate pentahydrate
- Samarium(III) nitrate hexahydrate
- Gadolinium(III) nitrate hexahydrate
Uniqueness:
- Terbium(III) nitrate hexahydrate is unique due to its strong green luminescence, which is more intense compared to other similar compounds. This makes it particularly valuable in applications requiring high luminescence efficiency .
Propiedades
Número CAS |
13451-19-9 |
|---|---|
Fórmula molecular |
H3NO4Tb |
Peso molecular |
239.954 g/mol |
Nombre IUPAC |
nitric acid;terbium;hydrate |
InChI |
InChI=1S/HNO3.H2O.Tb/c2-1(3)4;;/h(H,2,3,4);1H2; |
Clave InChI |
MZQQOOMFKKUPJH-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tb+3] |
SMILES canónico |
[N+](=O)(O)[O-].O.[Tb] |
Key on ui other cas no. |
13451-19-9 |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Q1: How is terbium(III) nitrate hexahydrate used in materials science?
A1: this compound serves as a valuable precursor for synthesizing terbium-doped materials. In a recent study [], researchers utilized it to create terbium-doped titanium dioxide nanoparticles (TiO2 NPs). The terbium ions are incorporated into the TiO2 lattice during the sol-gel synthesis process, using tetrabutyl titanate as the titanium dioxide precursor. [] This doping strategy is known to enhance the photocatalytic performance of TiO2 by reducing electron-hole recombination. []
Q2: What are the advantages of using this compound in photocatalytic applications?
A2: Terbium-doped TiO2 nanoparticles, synthesized using this compound, demonstrate promising photocatalytic activity. Research [] indicates a significant enhancement in the degradation of methylene blue, a common organic pollutant, compared to undoped TiO2 and even commercial P25. The study attributed this improved performance to the reduced electron-hole recombination rate facilitated by the presence of terbium ions. [] Furthermore, these terbium-doped TiO2 NPs exhibit good reusability with minimal activity loss over multiple cycles. []
Q3: Beyond photocatalysis, are there other applications where this compound plays a crucial role?
A3: Absolutely. In the realm of molecular magnetism, this compound is utilized in synthesizing polynuclear complexes exhibiting unique magnetic properties. One study [] employed it in conjunction with manganese(II) acetate tetrahydrate and 4-(methylthio)benzoic acid to create a novel {Mn11Tb4} coordination cluster. This complex, with a structure characterized by a {Mn5Tb2O6}-bridged double-{TbMn3O4}-cubane core, exhibits slow magnetic relaxation behavior, a characteristic of potential single-molecule magnets (SMMs). [] This highlights the role of this compound in developing new materials with tailored magnetic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)

![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)






